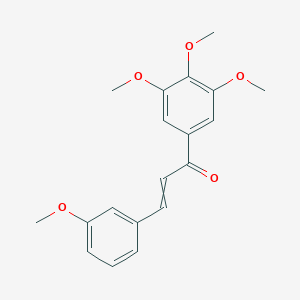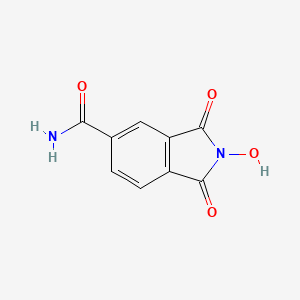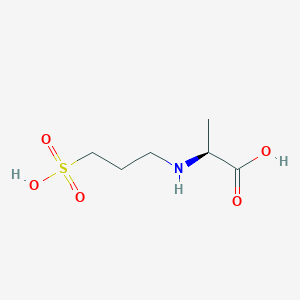
1,1'-Biphenyl, 2'-methyl-2,4,6-tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by a biphenyl core with multiple isopropyl and methyl substituents, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of biphenyl derivatives with isopropyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often resulting in the removal of specific functional groups.
Substitution: This reaction involves the replacement of one or more substituents on the biphenyl core with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed, along with Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce fully hydrogenated biphenyl derivatives.
科学研究应用
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- exerts its effects involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity and selectivity of the metal catalysts, facilitating efficient chemical transformations .
相似化合物的比较
Similar Compounds
tBuBrettPhos: A similar compound with a biphenyl core and tert-butyl substituents, known for its use in cross-coupling reactions.
BrettPhos: Another related compound with different substituents, also used in palladium-catalyzed reactions.
Uniqueness
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is unique due to its specific combination of isopropyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of reactivity and selectivity .
属性
CAS 编号 |
700360-05-0 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C22H30/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)19-11-9-8-10-17(19)7/h8-16H,1-7H3 |
InChI 键 |
XQDPQFCFNWDECK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)


![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)

![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)
